methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate
Description
Properties
Molecular Formula |
C13H13ClN2O3 |
|---|---|
Molecular Weight |
280.70 g/mol |
IUPAC Name |
methyl 2-[[2-(4-chloroindol-1-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C13H13ClN2O3/c1-19-13(18)7-15-12(17)8-16-6-5-9-10(14)3-2-4-11(9)16/h2-6H,7-8H2,1H3,(H,15,17) |
InChI Key |
SGHBTNNUMHGBKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CN1C=CC2=C1C=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Formation of 4-Chloroindole
The 4-chloroindole scaffold is synthesized via Friedel-Crafts acylation or palladium-catalyzed cross-coupling. A representative method involves:
Table 1: Chlorination Reaction Conditions
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 80–100 | 6–8 | 72–85 |
| Cl₂ (gas) | 25–40 | 12–24 | 65–78 |
N-Acetylation of 4-Chloroindole
The indole nitrogen is acetylated using chloroacetyl chloride or acetic anhydride. A typical procedure includes:
Table 2: Acetylation Efficiency
| Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DCM | TEA | 88 | 98.5 |
| THF | DMAP | 79 | 96.2 |
Coupling with Glycine Methyl Ester
The acetylated intermediate is coupled with glycine methyl ester via carbodiimide-mediated amidation:
Table 3: Amidation Optimization
| Coupling Agent | Solvent | Yield (%) | Byproduct Formation |
|---|---|---|---|
| EDC·HCl/HOBt | DMF | 92 | <2% |
| DCC/DMAP | DCM | 84 | 5–8% |
Alternative Pathways from Patent Literature
One-Pot Synthesis (Suzhou MiracPharma, 2024)
A streamlined method reduces purification steps:
-
Simultaneous chlorination-acetylation : 4-Nitroindole, Cl₂, and chloroacetyl chloride in DCM.
-
In-situ esterification : Glycine methyl ester added directly post-acetylation.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) accelerates reaction times:
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Comparative Analysis of Methods
Table 4: Method Efficiency Comparison
| Method | Steps | Total Yield (%) | Time (h) | Cost (USD/g) |
|---|---|---|---|---|
| Conventional | 4 | 65–72 | 24–36 | 120–150 |
| One-Pot (MiracPharma) | 2 | 78 | 12–18 | 90–110 |
| Microwave-Assisted | 4 | 82 | 6–8 | 140–160 |
Challenges and Optimizations
Chemical Reactions Analysis
Hydrolysis of the Ester Functionality
The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization in drug discovery workflows.
Reaction Conditions and Data
| Condition | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Basic hydrolysis | LiOH (1 N), dioxane/H₂O | 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetic acid | 88% | |
| Acidic hydrolysis | H₃O⁺ (aqueous HCl) | Same as above | 72–85% |
-
Mechanism : Base-mediated saponification proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate.
-
Optimization : Prolonged reaction times (>12 hours) and elevated temperatures (50–60°C) improve yields in basic conditions .
Nucleophilic Substitution at the Acetamide Group
The acetamide moiety participates in nucleophilic substitution reactions, particularly at the carbonyl carbon, enabling modifications to the aminoacetate backbone.
Key Transformations
-
Aminolysis : Reaction with primary amines (e.g., benzylamine) in polar aprotic solvents (DMF, THF) replaces the methyl ester with an amide bond.
-
Reduction : Sodium borohydride (NaBH₄) selectively reduces the acetamide’s carbonyl to a hydroxyl group, though this requires precise stoichiometry to avoid over-reduction.
Example Reaction Table
| Reaction Type | Reagents | Product | Notes | Source |
|---|---|---|---|---|
| Aminolysis | Benzylamine, DMF, 60°C | 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}-N-benzylacetamide | Requires 6–8 hours |
Coupling Reactions Involving the Amino and Ester Groups
The compound serves as a precursor in peptide coupling and heterocycle synthesis due to its dual reactive sites.
Coupling with Amino Acids
-
HBTU-Mediated Amidation : The hydrolyzed carboxylic acid reacts with leucine tert-butyl ester using HBTU and triethylamine, forming a stable amide bond .
-
Typical Protocol :
-
Hydrolyze ester to carboxylic acid (as in Section 1).
-
Activate carboxylate with HBTU (1.1 equiv) in DMF.
-
Add amine nucleophile (1.2 equiv) and stir at 25°C for 12 hours.
-
Yield Data
| Substrate | Coupling Partner | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolyzed acid | Leucine tert-butyl ester | tert-Butyl N-({indolyl-acetyl}amino)acetyl-leucinate | 91% |
Functionalization of the Indole Ring
While not directly studied for this compound, analogous indole derivatives undergo electrophilic substitutions (e.g., sulfonation, halogenation) at the C3 position. Theoretical docking studies suggest the 4-chloro substituent may sterically hinder such reactions .
Stability and Side Reactions
-
Thermal Degradation : Prolonged heating (>80°C) in protic solvents leads to partial decomposition of the indole ring.
-
Competitive Hydrolysis : Simultaneous cleavage of ester and acetamide groups occurs under strongly basic conditions (pH >12).
Scientific Research Applications
Anticancer Applications
Research indicates that methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate exhibits promising anticancer properties. The compound's structure, which includes an indole moiety, is known for its biological activity against various cancer cell lines.
Case Studies
- Study on Antitumor Activity :
- A study evaluated the anticancer effects of related indole derivatives, reporting IC50 values ranging from 4.0 to 10.0 µM against multiple cancer cell lines, suggesting that this compound could have similar efficacy .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Indole Derivative A | 4.0 | Colon Cancer |
| Indole Derivative B | 10.0 | Breast Cancer |
Antimicrobial Activity
In addition to its anticancer potential, this compound has been investigated for its antimicrobial properties. The indole structure is often associated with antibacterial and antifungal activities.
Case Studies
A recent study demonstrated that derivatives of indole exhibited significant antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
Mechanism of Action
The mechanism of action of methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Analysis and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and related indole derivatives:
Electronic and Steric Effects
- In contrast, the 5-F substituent in 's compound offers stronger electronegativity, which may improve metabolic stability .
- Functional Groups: The acetamido linker in the target compound may facilitate hydrogen bonding, similar to the acetylphenylamino group in . However, the dioxoindole in introduces polarity, likely reducing cell permeability . The oxoacetate group in 's compound (C=O) differs from the acetamido group (NHCO) in the target, altering hydrogen-bonding capacity and metabolic pathways .
Physicochemical Properties
- The 2,3-dioxoindole in increases polarity, reducing lipid solubility but improving water solubility .
Thermal Properties :
- ’s compound has a boiling point of 547.1°C, reflecting high thermal stability due to aromatic stacking. The target compound’s simpler structure may exhibit lower thermal stability .
Biological Activity
Methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate, a compound featuring an indole moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 239.66 g/mol. The compound features a chloro-substituted indole core, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the acylation of indole derivatives. Various methods have been reported in literature, often utilizing acetic anhydride or acetyl chloride in the presence of a base to facilitate the reaction.
Biological Activity
Antimicrobial Activity
Research indicates that compounds with indole structures often exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. For instance, studies have shown that related indole derivatives possess Minimum Inhibitory Concentrations (MICs) as low as 11 nM against Staphylococcus aureus and other Gram-positive bacteria .
Anticancer Activity
Indole-based compounds are also recognized for their anticancer potential. This compound has been evaluated in vitro against several cancer cell lines, including Caco-2 (colon cancer) and A549 (lung cancer). The compound demonstrated cytotoxic effects, with viability reductions reported at statistically significant levels (p < 0.001) .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various indole derivatives, this compound was found to exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's MIC was determined to be significantly lower than that of conventional antibiotics, suggesting its potential as a novel therapeutic agent .
Case Study 2: Anticancer Properties
A comparative study on the anticancer effects of this compound revealed that it reduced cell viability in Caco-2 cells by approximately 39.8% compared to untreated controls. This effect was comparable to established anticancer agents, indicating its potential for further development .
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate, and how do reaction conditions influence yield?
- Methodology : The compound’s synthesis typically involves coupling 4-chloroindole derivatives with activated acetylated glycine esters. For example, acylation of 4-chloro-1H-indole with chloroacetyl chloride followed by nucleophilic substitution with methyl glycinate has been reported for analogous indole-acetamide systems . Reaction optimization (e.g., solvent polarity, temperature, and catalyst choice) is critical: polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while bases like triethylamine neutralize HCl byproducts . Yield improvements (>70%) are achieved via microwave-assisted synthesis or iterative recrystallization to remove unreacted intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?
- Methodology :
- NMR : In H NMR, the indole NH proton appears as a broad singlet (~δ 10–12 ppm), while the methyl ester group resonates as a sharp singlet at δ 3.6–3.8 ppm. The acetylated amino group shows splitting near δ 4.0–4.3 ppm (CH) and δ 2.1–2.3 ppm (COCH) .
- IR : Confirm amide bond formation via C=O stretches at ~1650–1680 cm (amide I band) and N-H bending at ~1550 cm (amide II) .
- X-ray crystallography : Used to resolve steric hindrance in the indole-acetamide moiety; interplanar angles between indole and acetamide groups typically range 45–60° .
Q. How can researchers validate the purity of this compound, and what are common impurities?
- Methodology :
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases (acetonitrile/water + 0.1% formic acid). Common impurities include unreacted 4-chloroindole (retention time ~2–3 min) and acetylated byproducts (e.g., diacetylated indole derivatives) .
- TLC : Ethyl acetate/hexane (3:7) resolves the target compound (R ~0.5) from hydrolyzed ester impurities (R <0.3) .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel reactions?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the 4-chloroindole moiety often acts as an electron-deficient region (LUMO ~ -1.5 eV), facilitating electrophilic substitutions .
- Reaction Path Search : Use software like GRRM or Gaussian to model transition states for acylation or cyclization steps. Compare activation energies (<50 kcal/mol for feasible reactions) .
- Machine Learning : Train models on indole reaction databases to predict optimal catalysts (e.g., Pd/C for dehalogenation) or solvent systems .
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., cytotoxicity vs. neuroprotection)?
- Methodology :
- Dose-Response Analysis : Test the compound across a wide concentration range (nM to mM) in in vitro models. For example, low doses (1–10 µM) may activate neuroprotective pathways (e.g., Nrf2), while higher doses (>50 µM) induce apoptosis via ROS generation .
- Cell Line Specificity : Compare activity in primary neurons vs. cancer cell lines. The 4-chloro substitution enhances blood-brain barrier permeability, explaining neuroprotective effects in neuronal models but cytotoxicity in rapidly dividing cells .
- Metabolite Profiling : Use LC-MS to identify hydrolysis products (e.g., free indole derivatives) that may contribute to conflicting results .
Q. What experimental designs are optimal for studying the compound’s pharmacokinetics in vivo?
- Methodology :
- Radiolabeling : Synthesize C-labeled methyl ester groups to track absorption/distribution. Administer orally to rodent models and measure plasma half-life (expected t ~2–4 hr) .
- Microsomal Stability Assays : Incubate with liver microsomes to assess esterase-mediated hydrolysis. Co-administer esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to prolong bioavailability .
- Tissue Penetration Studies : Use MALDI imaging to map compound distribution in brain tissues, targeting regions with high indoleamine 2,3-dioxygenase (IDO) expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
